2-Azaspiro[4.4]nonan-7-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMCIGFOHWUHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azaspiro 4.4 Nonan 7 Ylmethanol and Its Structural Congeners
Strategies for Azaspiro[4.4]nonane Core Construction
The construction of the azaspiro[4.4]nonane skeleton is the primary challenge in the synthesis of these compounds. Various strategies have been developed to achieve this, ranging from cyclization reactions to multicomponent protocols.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the azaspiro[4.4]nonane core. This approach involves the formation of one of the rings of the spirocyclic system from a pre-existing cyclic precursor.
One notable method involves an intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. beilstein-journals.orgnih.gov In this process, heating alkenylnitrones can lead to an intramolecular cycloaddition, forming a key intermediate which, after reductive isoxazolidine (B1194047) ring opening, yields the desired spirocyclic aminoalcohol. beilstein-journals.org For instance, heating ketonitrones in toluene (B28343) can produce the corresponding cycloadducts. beilstein-journals.org
Another approach is the tandem intramolecular Prins cyclization/Schmidt reaction. sigmaaldrich.com This method, promoted by a Lewis acid like titanium tetrachloride, allows for the efficient construction of the azaspiro[4.4]nonane skeleton and has been applied in the formal synthesis of (±)-stemonamine. sigmaaldrich.com
Multicomponent Reaction Protocols for Spiro-Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like azaspiro[4.4]nonanes from simple starting materials in a single step.
A catalyst-free, three-component reaction has been developed for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This method involves the reaction of an isocyanide, an acetylenic ester, and a 4-arylidene-isoxazol-5(4H)-one derivative, proceeding through a cascade of zwitterion generation, 1,3-dipolar cyclization, and imine-enamine tautomerization. nih.gov The reaction conditions can be optimized by using equimolar amounts of the reactants in toluene at 110 °C. nih.gov
Visible-light-driven photocatalysis has also been employed to facilitate the direct assembly of N-heterospirocycles. acs.org This method utilizes the generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, offering a route to a variety of β-spirocyclic pyrrolidines in moderate to good yields. acs.org
Radical-Mediated Cyclization Pathways
Radical cyclizations provide a powerful tool for the construction of the azaspiro[4.4]nonane framework. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.
A domino radical bicyclization strategy has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives. acs.orgnih.gov This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgnih.gov The reaction is typically initiated by radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by a radical mediator like tributyltin hydride (Bu3SnH). acs.orgnih.gov The use of Et3B as an initiator can lead to improved diastereoselectivity. acs.org
Manganese(III) acetate-mediated radical cyclizations have also been explored for the synthesis of related spiro systems. nih.gov This method involves the oxidation of a dicarbonyl compound to generate a radical intermediate, which then undergoes cyclization with an unsaturated system. nih.gov
Furthermore, a photoredox-catalyzed radical-polar cyclization cascade has been developed, although its suitability for constructing 5-membered rings in systems like 2-azaspiro[4.4]nonane-1,3-dione was found to be limited. acs.orgacs.org
Phosphine-Catalyzed Cycloaddition Reactions
Phosphine-catalyzed [3+2]-cycloaddition reactions represent a highly effective method for the synthesis of functionalized 2-azaspiro[4.4]nonan-1-ones. researchgate.netuow.edu.auosti.govconsensus.app This reaction typically involves the cycloaddition of 2-methylene-γ-lactams with ylides derived from 2-butynoic acid derivatives. researchgate.netuow.edu.auosti.govconsensus.app The resulting spiro-heterocyclic products can be obtained directly or after a subsequent reductive cyclization step. researchgate.netuow.edu.auosti.gov This methodology has been shown to be versatile, allowing for the synthesis of novel spiro-cyclic ketones. researchgate.netuow.edu.auosti.govconsensus.app
Asymmetric Synthesis of Chiral Azaspiro[4.4]nonane Precursors
The development of asymmetric methods for the synthesis of chiral azaspiro[4.4]nonane derivatives is of great importance due to the stereochemical complexity of many natural products containing this scaffold.
An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, has been reported. researchgate.net A key step in this synthesis is a Curtius rearrangement of an acyl azide, which installs the α-nitrogen substituent with high stereochemical fidelity. researchgate.net
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. nih.gov For instance, chiral primary amine-salicylamides have been used as organocatalysts for enantioselective conjugate additions to form chiral products. nih.gov Additionally, the use of chiral metal complexes, such as those of ruthenium and nickel, has been demonstrated in asymmetric transfer hydrogenation and Henry reactions, respectively, to produce enantiomerically enriched compounds. nih.gov The field of continuous flow enantioselective catalysis is also rapidly advancing, offering efficient routes to chiral active pharmaceutical ingredients and their intermediates. rsc.org
Introduction of the Hydroxymethyl Functionality at Spiro[4.4]nonane Positions
Once the azaspiro[4.4]nonane core is constructed, the introduction of a hydroxymethyl group at a specific position is the next crucial step in the synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanol.
A common strategy involves the reduction of a corresponding carboxylic acid or ester functionality. For example, in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, a hydroxymethyl group was introduced by the reduction of an aldehyde group using sodium borohydride (B1222165) (NaBH4) in ethanol. beilstein-journals.org This method provides a quantitative yield of the desired hydroxymethyl derivative. beilstein-journals.org
In other synthetic routes, the hydroxymethyl group can be present in the starting materials or introduced at an early stage. For instance, in the synthesis of certain spirocyclic nitroxides, the hydroxymethyl group is part of the initial cyclopentane-derived fragment. beilstein-journals.org
Stereoselective Installation of the Hydroxymethyl Group
The precise three-dimensional arrangement of the hydroxymethyl group is a critical aspect in the synthesis of chiral spirocyclic compounds. Achieving stereocontrol can be accomplished through various strategies, including the use of chiral starting materials or asymmetric reactions.
In the synthesis of related complex structures, such as (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl, the hydroxymethyl group's orientation is established relative to the existing stereocenters of the spirocyclic core. nih.gov These compounds have been synthesized as a single enantiomeric pair, indicating that the reaction pathway maintains or directs the stereochemistry of the final product. nih.gov The proximity of the hydroxymethyl and nitroxide groups in such molecules makes them valuable as precursors for rigid spin labels. nih.gov While specific methods for the direct asymmetric installation onto the parent 2-azaspiro[4.4]nonane are not detailed in the provided research, the principles are demonstrated in the synthesis of its derivatives.
Functional Group Transformations to Yield Methanol (B129727) Derivatives
The hydroxymethyl moiety of this compound is often generated through the transformation of other functional groups, most commonly a carboxylic acid or its ester equivalent. This approach is a cornerstone in the synthesis of functionalized spirocycles.
For instance, in the synthesis of analogous 2-azaspiro[3.3]heptane derivatives, a key step involves the conversion of a carboxylic acid to its methyl ester. univ.kiev.uauniv.kiev.ua This esterification is typically achieved under mild conditions using methyl iodide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), affording excellent yields. univ.kiev.ua The resulting ester then serves as a direct precursor to the primary alcohol. This two-step sequence—esterification followed by reduction—is a reliable and widely used method for producing hydroxymethyl-substituted aza-spirocycles. univ.kiev.uauniv.kiev.ua
The activation of the hydroxyl group in these methanol derivatives, for example through reaction with methanesulfonyl chloride, allows for subsequent nucleophilic substitution, enabling the synthesis of a wide array of other functionalized analogs. nih.gov
Reductive Processes in the Formation of Hydroxymethyl Analogues
The final step in forming the hydroxymethyl group frequently involves a reduction reaction. The choice of reducing agent is critical and depends on the nature of the precursor functional group and the presence of other reducible moieties in the molecule.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the conversion of esters to primary alcohols. univ.kiev.ua In the synthesis of tert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, the corresponding methyl ester is reduced with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield the target amino alcohol. univ.kiev.ua Another potent reducing agent, alane (AlH₃), can also be employed for this transformation. univ.kiev.ua
For the reduction of ketones to secondary alcohols, milder reagents are often sufficient. Sodium borohydride (NaBH₄) can be used to reduce β-hydroxy ketones with high diastereoselectivity. researchgate.net This method is particularly useful when preserving other sensitive functional groups is necessary. The table below summarizes key reductive transformations used in the synthesis of spirocyclic alcohols.
Table 1: Reductive Processes for Alcohol Synthesis
| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference |
|---|---|---|---|
| Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | univ.kiev.ua |
| Ester | Alane (AlH₃) | Primary Alcohol | univ.kiev.ua |
Biocatalytic Approaches in Chiral Spiro-Alcohol Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral alcohols, offering high selectivity under mild reaction conditions. nih.govnih.gov This approach utilizes enzymes or whole microorganisms to catalyze chemical transformations with exceptional chemo-, regio-, and enantioselectivity. nih.gov
The synthesis of chiral alcohols, including spirocyclic structures, often employs enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). researchgate.netacs.org These enzymes facilitate the asymmetric reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol. Advances in protein engineering and directed evolution have expanded the substrate scope and stability of these biocatalysts, making them suitable for industrial-scale production of pharmaceutical intermediates. nih.govmdpi.com
For example, the microbial reduction of ketone precursors using organisms like Sphingomonas paucimobilis has been demonstrated for producing chiral (R)-alcohols. mdpi.com Similarly, engineered E. coli cells expressing specific reductases have been used for the practical production of pharmaceutically important intermediates like (R)-(−)-3-quinuclidinol with an optical purity greater than 99.9%. researchgate.net The integration of these biocatalytic steps into multi-enzyme cascades further enhances synthetic efficiency, allowing for the one-pot synthesis of complex chiral molecules from simple precursors. acs.org This strategy represents a versatile and highly selective alternative to traditional chemical methods for synthesizing pharmacologically relevant chiral alcohols. acs.org
Chemical Transformations and Reactivity of 2 Azaspiro 4.4 Nonan 7 Ylmethanol and Its Derivatives
Reactions of the Hydroxyl Group
The primary alcohol of 2-Azaspiro[4.4]nonan-7-ylmethanol is a key site for synthetic modification. It readily undergoes nucleophilic substitution and oxidation reactions, and can be derivatized for specialized applications.
Nucleophilic Substitution Reactions (e.g., Mesylation, Halogenation)
The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. chemistrysteps.commasterorganicchemistry.com This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. masterorganicchemistry.com The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles.
For instance, the mesylated derivative can be readily converted to the corresponding alkyl halide through reaction with a suitable halide source. nih.govacs.org A one-pot procedure for the conversion of alcohols to alkyl iodides and bromides involves in situ mesylation followed by reaction with a methyl Grignard reagent, which acts as a halide nucleophile. nih.govacs.org This SN2 reaction proceeds with inversion of stereochemistry. nih.govacs.org
In a related context, the reaction of (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl with methanesulfonyl chloride in the presence of triethylamine leads to the formation of a rearranged product, 2,2-dimethyl-1-aza-6-methylenespiro[4.4]nonane-1-oxyl, rather than the expected mesylate. nih.gov This suggests that the reaction proceeds through an intramolecular mechanism. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Alcohol | MsCl, Base | Alkyl Mesylate | Mesylation |
| Alcohol | TsCl, Base | Alkyl Tosylate | Tosylation |
| Alkyl Mesylate | MeMgI | Alkyl Iodide | Halogenation |
Oxidation Reactions and Their Regioselectivity
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will produce the carboxylic acid. nih.gov
The regioselectivity of these oxidations is high, with the primary alcohol being the exclusive site of reaction under controlled conditions, leaving the secondary amine of the azaspiro ring intact, especially if it is protected. For example, the oxidation of N-protected this compound with a mild oxidizing agent will selectively yield the corresponding 7-formyl derivative.
Derivatization for Spin Labeling Applications in Biophysical Research
The 2-Azaspiro[4.4]nonane scaffold is a valuable platform for the synthesis of nitroxide spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govuit.no These spin labels are stable organic radicals that can be attached to biomolecules to study their structure and dynamics. uit.noscispace.commdpi.com
The hydroxyl group of this compound can be derivatized to introduce a linker for attachment to a biomolecule. Subsequently, the secondary amine of the azaspiro ring can be oxidized to the corresponding nitroxide radical. nih.gov The spirocyclic nature of the scaffold provides rigidity, which can be advantageous for certain EPR applications. uit.no
The synthesis of these spin labels often involves the oxidation of the corresponding amine precursor. For example, oxidation of 2-t-butyl-3-phenyloxazirane can be achieved using perbenzoic acid. orgsyn.org The stability of the resulting nitroxide is a crucial factor, and spirocyclic systems have shown enhanced stability against reduction in biological environments. uit.no
Reactions Involving the Azaspiro Amine Nitrogen
The secondary amine in the 2-azaspiro[4.4]nonane ring is another key functional group that can be readily modified.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the azaspiro ring can undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides. chemicalbook.com For instance, N-acylation can be achieved through a Friedel-Crafts acylation reaction. orgsyn.org These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. Such modifications are often used to introduce specific functionalities or to protect the amine group during other synthetic transformations.
Table 2: Examples of N-functionalization Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-Azaspiro[4.4]nonane | Alkyl Halide, Base | N-Alkyl-2-azaspiro[4.4]nonane | N-Alkylation |
Deprotection Strategies for Amine Functionality
Deprotection strategies are crucial for revealing the amine functionality at the desired stage. The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The benzyl (B1604629) group, on the other hand, is commonly removed by catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. nih.gov
The synthesis of 2-azaspiro[4.4]nonan-1-ones has been achieved through phosphine-catalyzed [3+2]-cycloadditions, and subsequent transformations can involve deprotection steps to yield the final products. researchgate.netuow.edu.auosti.govcapes.gov.br
Ring Expansion and Rearrangement Processes
The rigid, spirocyclic framework of this compound and its analogs makes them intriguing substrates for studying skeletal transformations. Activation of the hydroxymethyl group at the C-7 position can initiate a cascade of reactions, leading to fascinating ring expansion and rearrangement products. These transformations are not only of academic interest for understanding reaction mechanisms but also provide synthetic routes to novel heterocyclic systems.
One of the key strategies to induce these rearrangements is the conversion of the primary alcohol of this compound derivatives into a good leaving group, typically through mesylation or the Appel reaction. The subsequent intramolecular nucleophilic substitution or elimination pathways can trigger the expansion of the five-membered cyclopentane (B165970) ring into a six-membered azepane ring, or lead to other rearranged bicyclic structures.
A notable study in this area investigated the reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) in the presence of a base, or with triphenylphosphine (B44618) and carbon tetrabromide (PPh3/CBr4). mdpi.comnih.govresearchgate.net The outcome of these reactions was found to be highly dependent on the nature of the substituent (X) on the nitrogen atom of the pyrrolidine (B122466) ring.
When the nitrogen atom is part of a nitroxide radical (X = O•), the reaction with MsCl/NEt3 or PPh3/CBr4 did not yield the expected substitution products. Instead, a rearranged product, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, was formed. mdpi.comresearchgate.net
However, when the nitrogen atom is substituted with a benzyloxy (OBn) or benzoyloxy (OBz) group, a mixture of products is observed. nih.govresearchgate.net This mixture includes the aforementioned cyclopenta[c]pyrrolo[1,2-b]isoxazole as well as ring-expanded octahydrocyclopenta[c]azepines. nih.govresearchgate.net The formation of the azepine derivatives signifies a successful expansion of the cyclopentane ring. For instance, the reaction of (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol with MsCl and triethylamine resulted in a 25% yield of the corresponding octahydrocyclopenta[c]azepine derivative after purification. researchgate.net
Interestingly, when the nitrogen is a simple secondary amine (X = H), the reaction takes a different course, affording a perhydro-cyclopenta nih.govresearchgate.netazeto[1,2-a]pyrrol derivative. nih.govresearchgate.net Subsequent alkylation of this product with methyl iodide followed by Hofmann elimination resulted in a ring-expanded 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine with a 56% yield. nih.govresearchgate.net
These findings demonstrate that the 2-azaspiro[4.4]nonane skeleton is a versatile platform for generating diverse and complex heterocyclic structures through carefully controlled rearrangement and ring expansion processes. The specific reaction pathways and product distributions are subtly influenced by the electronic and steric nature of the substituents on the spirocyclic framework.
Table 1: Ring Expansion and Rearrangement Products of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane Derivatives nih.govresearchgate.net
| Starting Material Substituent (X) | Reagents | Major Product(s) | Yield |
| O• | MsCl/NEt3 or PPh3/CBr4 | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | Moderate |
| OBn, OBz | MsCl/NEt3 | Mixture of Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and Octahydrocyclopenta[c]azepines | 25% (of purified azepine) |
| H | 1. MsCl/NMe3 2. MeI 3. Hofmann Elimination | Perhydro-cyclopenta nih.govresearchgate.netazeto[1,2-a]pyrrol, then 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine | 56% (for azepine from intermediate) |
Advanced Spectroscopic and Structural Characterization of 2 Azaspiro 4.4 Nonan 7 Ylmethanol Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of 2-azaspiro[4.4]nonane derivatives. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide detailed insights into the molecular framework.
In the analysis of 2-azaspiro[4.4]nonane congeners, the chemical shifts (δ) and coupling constants (J) of the protons in the pyrrolidine (B122466) and cyclopentane (B165970) rings are particularly informative. The spirocyclic nature of the molecule often leads to complex splitting patterns and diastereotopic protons, which have distinct chemical shifts, providing clues about the spatial arrangement of substituents.
For instance, in studies of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, specific NMR signals are used to confirm the structure. nih.gov The protons on the carbon adjacent to the nitrogen atom and the hydroxymethyl group are key reporters for stereochemical analysis. Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals. HMBC spectra, in particular, reveal long-range (2-3 bond) correlations, which are vital for confirming the connectivity around the quaternary spiro carbon. For example, long-range interactions observed between geminal protons adjacent to a heteroatom and the carbons of geminal methyl groups, as well as the spiro carbon itself, can confirm the C(5)-N bond formation in rearranged tricyclic structures derived from these spiro-compounds. nih.gov
The relative stereochemistry can often be deduced through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which identify protons that are close in space, regardless of their bonding connectivity. The presence or absence of NOE cross-peaks between protons on the two different rings can help establish their relative orientation.
Table 1: Representative NMR Data for a 2-Azaspiro[4.4]nonane Derivative Analog Please note: This table is a representative example based on published data for closely related congeners, as specific data for the parent compound is not publicly available. Actual chemical shifts can vary based on stereochemistry, solvent, and substituents.
| Atom Position (Hypothetical) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-1, H'-1 | 1.60 - 1.85 (m) | ~ 35.0 | C-2, C-5, C-9 |
| H-3, H'-3 | 2.80 - 3.10 (m) | ~ 50.0 | C-2, C-4, C-5 |
| H-4, H'-4 | 1.80 - 2.00 (m) | ~ 25.0 | C-3, C-5 |
| C-5 (Spiro) | - | ~ 70.0 | - |
| H-6, H'-6 | 1.70 - 1.90 (m) | ~ 38.0 | C-5, C-7, C-8, C-9 |
| H-7 | 3.90 - 4.10 (m) | ~ 75.0 | C-5, C-6, C-8, C-9, -CH₂OH |
| H-8, H'-8 | 1.90 - 2.10 (m) | ~ 30.0 | C-5, C-6, C-7, C-9 |
| -CH ₂OH | 3.60 - 3.75 (d) | ~ 65.0 | C-7 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR provides powerful evidence for relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute configuration of chiral molecules. researchgate.netuni.lu This technique provides a precise three-dimensional map of the atoms within a crystal lattice.
For spirocyclic compounds like 2-azaspiro[4.4]nonan-7-ylmethanol, obtaining a suitable single crystal is the primary prerequisite. The analysis of a crystalline derivative, such as a salt (e.g., hydrobromide) or a co-crystal, is a common strategy. nih.govnih.gov The diffraction data not only confirms the molecular connectivity and the relative arrangement of all atoms and functional groups but can also be used to establish the absolute stereochemistry.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when heavier atoms (e.g., bromine, chlorine) are present in the structure. uni.lu By analyzing the intensities of Bijvoet pairs of reflections (reflections that are equivalent in the absence of anomalous scattering), the correct enantiomer can be assigned. uni.lu In a study on a derivative of a 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane, X-ray analysis of its hydrobromide salt provided unequivocal proof of a rearranged tricyclic structure, confirming the connectivity and stereochemistry of the molecule. nih.gov
Table 2: Example Crystallographic Data for a 2-Azaspiro[4.4]nonane Congener Derivative This table presents typical parameters obtained from an X-ray diffraction experiment on a related spirocyclic compound.
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₁H₂₁N O · HBr | Confirms the elemental composition of the crystallized unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.3 Å, β = 98.5° | Precise measurements of the crystal lattice. |
| Volume | 1410 ų | The volume of a single unit cell. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct assignment of the absolute stereostructure. researchgate.net |
Chiral HPLC and Chromatographic Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of chiral compounds like this compound is crucial, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose. researchgate.net
The principle of chiral HPLC is to create a transient diastereomeric interaction between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions have different energies, leading to different retention times and thus, separation of the enantiomers.
For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns), are often highly effective. nih.govmdpi.com The separation can be optimized by varying the mobile phase composition. Typical modes include:
Normal Phase: Using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). Small amounts of a basic additive, such as diethylamine (B46881) (DEA), are often required to improve the peak shape and prevent tailing of basic analytes like amines.
Polar Organic Mode: Using pure alcohols like methanol (B129727), ethanol, or acetonitrile (B52724).
Reversed-Phase Mode: Using mixtures of water or buffers and acetonitrile or methanol.
The choice of CSP and mobile phase is empirical and requires screening to find the optimal conditions for baseline separation of the enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a synthetic sample by comparing the peak areas of the two enantiomers. csfarmacie.cz
Table 3: General Conditions for Chiral HPLC Method Development for this compound This table outlines a typical starting point for developing a chiral separation method.
| Parameter | Typical Conditions | Purpose |
| Column (CSP) | Chiralpak AD-H, Chiralpak IC, or Chiralcel OD-H | Polysaccharide-based phases known for broad applicability, especially for amines. |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | A common starting point in normal phase mode. The alcohol percentage is varied for optimization. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210-220 nm or ELSD/CAD | Amine and alcohol functional groups lack strong chromophores, requiring low wavelength UV or universal detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD). |
| Temperature | 25 °C | Temperature can affect selectivity and is often explored during method optimization. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous calculation of the elemental composition.
For this compound, the molecular ion peak ([M+H]⁺ in positive ion mode) in the mass spectrum would confirm its molecular weight. The PubChem database provides predicted collision cross-section (CCS) data for the parent scaffold, 2-azaspiro[4.4]nonane, which relates to the ion's shape in the gas phase. uni.lu
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a fingerprint that can help elucidate the structure. For 2-azaspiro[4.4]nonane derivatives, characteristic fragmentation pathways would likely involve:
Cleavage of the C-C bonds adjacent to the spiro center.
Ring-opening of the pyrrolidine or cyclopentane ring.
Loss of the hydroxymethyl group (-CH₂OH) as water (H₂O) after protonation, or as a formaldehyde (B43269) radical.
Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring.
These fragmentation patterns provide valuable structural information that complements data from NMR and other techniques.
Table 4: Predicted Mass Spectrometry Data for the Parent Scaffold, 2-Azaspiro[4.4]nonane Data predicted by computational methods, sourced from PubChem (CID 418904). The m/z values for this compound would be higher due to the added -CH₂OH group.
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.12773 |
| [M+Na]⁺ | 148.10967 |
| [M]⁺ | 125.11990 |
Computational and Theoretical Investigations of Azaspiro 4.4 Nonan 7 Ylmethanol Systems
Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape and electronic properties of organic molecules. For a molecule like 2-Azaspiro[4.4]nonan-7-ylmethanol, with its fused ring system and flexible hydroxymethyl group, multiple low-energy conformations are expected to exist. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be used to locate these conformational minima and determine their relative energies. sigmaaldrich.commdpi.com Such studies allow for the identification of the most stable conformer in the gas phase and in different solvent environments, which is crucial for understanding its biological activity and reaction preferences. mdpi.comnih.gov
The analysis of the electronic structure through DFT provides valuable information about the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential. sigmaaldrich.commdpi.com These parameters are key to understanding the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom in the azaspiro ring is expected to be a primary site of basicity and nucleophilicity, a feature that can be quantified through Mulliken population analysis or by examining the electrostatic potential map. Furthermore, DFT can be employed to calculate various electronic descriptors that correlate with reactivity and stability. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for Azaspiro Systems
| Property | Description | Typical Application |
| Total Energy | The sum of the kinetic and potential energies of all electrons and nuclei in the molecule. | Used to compare the relative stability of different conformers or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies greater chemical stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Mulliken Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |
This table represents typical parameters obtained from DFT calculations on azaspiro systems and is intended to be illustrative.
Mechanistic Studies of Spirocyclization and Rearrangement Reactions
The formation of the 2-azaspiro[4.4]nonane skeleton is a key synthetic challenge that can be investigated using computational methods. Mechanistic studies of spirocyclization reactions provide a detailed picture of the reaction pathways, transition states, and activation energies involved. One plausible route to the 2-azaspiro[4.4]nonane core is through the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) derivative. libretexts.orgorganic-chemistry.org For example, the intramolecular addition of a nitrogen nucleophile to a double bond or an epoxide within the same molecule can lead to the formation of the five-membered heterocyclic ring. libretexts.orgmdpi.com
Computational studies can model these reactions, identifying the most favorable cyclization pathway (e.g., 5-exo-tet vs. 6-endo-tet cyclization) and the stereochemical outcome. libretexts.org For instance, in a visible-light-mediated radical-polar cascade reaction to form spirocyclic compounds, computational analysis can elucidate the nature of the key radical and ionic intermediates and the transition states connecting them. acs.orgacs.org
Another relevant area of investigation is the potential for rearrangement reactions. While not directly forming the spirocycle, rearrangements of related structures can be studied to understand the stability and interconversion of different spirocyclic systems. For example, computational studies on the Curtius rearrangement could be relevant if a carboxylic acid precursor is used in the synthesis of an amino-functionalized spirocycle. These studies can clarify whether the reaction proceeds through a concerted or stepwise mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful methods for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation and for distinguishing between different isomers or conformers. For this compound, where multiple stereoisomers are possible, predicted NMR spectra can aid in the assignment of the experimentally observed signals.
The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. The accuracy of these predictions has improved significantly, although it can be dependent on the level of theory and the consideration of solvent effects. nih.gov While no specific predicted NMR data for this compound is publicly available, data from closely related structures can serve as a valuable reference. For instance, the experimental NMR data for (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol provides a useful comparison. nih.gov
Table 2: Experimental NMR Data for a Related Azaspiro[4.4]nonan-ylmethanol Derivative
| Nucleus | Chemical Shift (δ, ppm) for (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol nih.gov |
| ¹H NMR | 1.21 (s, 3H), 1.31 (s, 3H), 1.40–1.57 (m, 3H), 1.60–1.80 (m, 5H), 1.80–1.90 (m, 2H), 2.30–2.38 (m, 1H), 3.78–3.82 (m, 2H), 4.76 (d, J = 10 Hz, 1H), 4.94 (d, J = 10 Hz, 1H), 5.56 (br. s, 1H), 7.25–7.36 (m, 5H) |
| ¹³C NMR | 22.55, 22.81, 27.15, 29.96, 34.44, 35.99, 36.09, 50.41, 64.47, 66.57, 76.46, 78.81, 127.83, 128.17, 128.39, 137.12 |
This data is for a substituted derivative and serves as an illustrative example. The chemical shifts for this compound would differ.
Molecular Modeling for Structural Features and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, molecular modeling can be used to visualize its 3D shape, which is characterized by the spirocyclic core. enamine.net This rigid, non-planar structure is a key feature that distinguishes it from more flexible, linear molecules.
A significant aspect of molecular modeling is the study of intermolecular interactions. The nitrogen atom and the hydroxyl group in this compound are capable of forming hydrogen bonds, which can play a crucial role in its interaction with biological targets or in its self-assembly. researchgate.netrsc.org Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to identify and characterize these weak interactions. researchgate.netrsc.org These analyses can reveal the presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize molecular complexes. researchgate.netrsc.orgyoutube.commdpi.com Understanding these interactions is fundamental for rational drug design and for predicting the physical properties of the compound.
Applications of Azaspiro 4.4 Nonan 7 Ylmethanol As Building Blocks in Complex Organic Synthesis
Role as Chiral Scaffolds in Target-Oriented Synthesis
The 2-azaspiro[4.4]nonane core is a key structural motif present in various biologically active natural products, making its chiral derivatives highly sought-after building blocks in target-oriented synthesis. The synthesis of enantiomerically pure spiro-compounds is a critical step in the elaboration of complex natural products. For instance, the related (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been synthesized as a key chiral intermediate for the elaboration of (-)-cephalotaxine, a compound known for its antitumor properties clockss.org. The synthesis of such chiral intermediates often involves asymmetric reactions, such as Michael additions with chiral imines, to establish the crucial quaternary carbon center with high enantioselectivity clockss.org.
The synthesis of chiral 2-azaspiro[4.4]nonan-1-ones has been achieved through phosphine-catalyzed [3+2]-cycloadditions, employing chiral camphor (B46023) sultam derivatives to induce asymmetry uow.edu.au. These synthetic strategies provide access to enantiomerically enriched spirocyclic lactams, which can be further elaborated into a variety of complex targets. The ability to control the stereochemistry of the spirocyclic core is paramount for achieving the desired biological activity in the final molecule.
Table 1: Examples of Chiral Azaspiro[4.4]nonane Intermediates in Synthesis
| Intermediate | Synthetic Application | Chiral Induction Method |
|---|---|---|
| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | Key intermediate for (-)-cephalotaxine | Asymmetric Michael reaction with chiral imines |
Intermediates in the Synthesis of Spirocyclic Chemical Probes
2-Azaspiro[4.4]nonan-7-ylmethanol and its derivatives are valuable intermediates for the synthesis of spirocyclic chemical probes, which are instrumental in studying biological processes. A notable derivative, 2-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid, is utilized as a building block for creating more complex molecules designed to interact with specific biological targets . The synthesis of this derivative typically involves the initial formation of the spirocyclic core, followed by functionalization to introduce the necessary hydroxymethyl and acetic acid groups .
The unique three-dimensional shape of the azaspiro[4.4]nonane scaffold allows for the precise spatial arrangement of functional groups, which is a key feature in the design of selective chemical probes. These probes can be tailored to investigate the binding and activity of various proteins and enzymes. The hydroxymethyl group on the 7-position of the ring system provides a convenient handle for further chemical modifications, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.
Development of Functionalized Spiro-Systems for Materials Science Research
The application of this compound extends beyond the life sciences into the realm of materials science. Derivatives of this compound are employed in the production of specialty chemicals and materials . The rigid spirocyclic framework can be incorporated into polymer backbones or used to create highly ordered crystalline materials.
The synthesis of functionalized spiro-systems for materials science often involves leveraging the reactivity of the amine and alcohol functionalities of this compound. For example, these groups can participate in polymerization reactions or be modified to tune the electronic and physical properties of the resulting materials. The development of novel polymers incorporating spirocyclic units is an active area of research, with the goal of creating materials with enhanced thermal stability, specific optical properties, or tailored solubility characteristics. While direct examples involving this compound in specific polymer systems are not extensively documented in the provided results, the use of its derivatives in producing specialty chemicals points to its potential in this field purdue.edu.
Bioisosteric Replacement Strategies in Scaffold Diversification
Bioisosteric replacement is a powerful strategy in drug discovery, where a part of a molecule is replaced by a structurally different but functionally similar group to improve the compound's properties. Spirocyclic scaffolds, including azaspiroalkanes, are increasingly being used as bioisosteres for more common cyclic systems like piperidines and morpholines univ.kiev.ua. The introduction of a spirocyclic center can lead to improved metabolic stability and aqueous solubility univ.kiev.uaresearchgate.net.
While the direct use of this compound as a bioisostere is not explicitly detailed in the search results, the broader class of azaspirocycles has been successfully employed in this capacity. For example, 2-azaspiro[3.3]heptane has been used as a piperidine (B6355638) bioisostere, resulting in analogues of existing drugs with enhanced activity univ.kiev.ua. The rationale for using azaspirocycles as bioisosteres lies in their ability to present substituents in well-defined three-dimensional orientations, mimicking the spatial arrangement of the original scaffold while offering a novel and patentable chemical space. The unique structure of this compound makes it a promising candidate for such bioisosteric replacement strategies in the diversification of chemical scaffolds for drug discovery.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Pathways
The synthesis of the 2-azaspiro[4.4]nonane core is a key challenge that continues to attract the attention of synthetic chemists. While various methods have been developed for substituted analogs, the development of novel and more efficient pathways to 2-Azaspiro[4.4]nonan-7-ylmethanol remains a significant area for future research.
One promising approach is the application of phosphine-catalyzed [3+2]-cycloaddition reactions. Research on the synthesis of 2-azaspiro[4.4]nonan-1-ones has demonstrated the feasibility of using this method to construct the core spirocyclic system. osti.gov Future work could focus on adapting this methodology to incorporate the 7-ylmethanol functionality, potentially through the use of appropriately substituted starting materials.
Another avenue for exploration is the use of transition metal-catalyzed reactions. For instance, manganese(III)-based oxidative cycloadditions have been successfully employed in the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net Investigating similar manganese-mediated or other transition metal-catalyzed cyclizations could lead to efficient and regioselective syntheses of the 2-azaspiro[4.4]nonane framework.
Exploration of Diverse Chemical Reactivity Patterns
The chemical reactivity of this compound is largely unexplored, presenting a fertile ground for new discoveries. The presence of both a secondary amine and a primary alcohol offers multiple sites for chemical modification.
Studies on related N-substituted 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes have shown that the reactivity of the hydroxyl group is influenced by the nature of the substituent on the nitrogen atom. nih.gov For example, treatment with methanesulfonyl chloride (MsCl) can lead to different outcomes depending on the N-substituent. nih.gov A systematic investigation into the reactivity of the hydroxyl and amino groups of this compound would be highly valuable. This could include reactions such as:
N-functionalization: Alkylation, acylation, arylation, and sulfonylation of the secondary amine to introduce a wide range of functional groups.
O-functionalization: Esterification, etherification, and conversion of the alcohol to other functional groups like halides or azides.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid.
The interplay between the reactivity of the two functional groups could also lead to interesting intramolecular cyclization reactions, providing access to novel polycyclic systems.
Advanced Stereochemical Control Strategies
The 2-azaspiro[4.4]nonane scaffold contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis and application. Future research should focus on the development of advanced strategies to control the absolute and relative stereochemistry of this compound.
One promising approach is asymmetric hydrogenation. Highly enantioselective hydrogenations have been successfully applied to the synthesis of other spirocyclic amines, such as (S)-7-amino-5-azaspiro[2.4]heptane, using ruthenium catalysts with chiral phosphine (B1218219) ligands. nih.gov The development of similar catalytic systems for the enantioselective synthesis of this compound from a prochiral precursor would be a significant advancement.
Another area of focus could be the use of chiral auxiliaries or chiral catalysts in the key spirocyclization step. This would allow for the direct formation of enantiomerically enriched 2-azaspiro[4.4]nonane derivatives, which could then be converted to the target methanol (B129727).
Integration into More Complex Polycyclic Frameworks
The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex polycyclic frameworks. The bifunctional nature of the molecule provides handles for annulation reactions.
Research on substituted (hydroxymethyl)-azaspiro[4.4]nonanes has demonstrated that intramolecular reactions can lead to the formation of novel bridged and fused polycyclic systems. nih.gov For instance, the reaction of a mesylated derivative can result in the formation of a perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrolium salt. nih.gov Future work could explore a wider range of intramolecular cyclization strategies with this compound and its derivatives. This could include:
Pictet-Spengler or Bischler-Napieralski type reactions for the formation of fused isoquinoline (B145761) or β-carboline systems.
Ring-closing metathesis reactions to form larger macrocyclic structures.
Intramolecular Heck or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds.
These investigations would significantly expand the chemical space accessible from this versatile spirocyclic scaffold.
Application in New Areas of Chemical Science and Technology
While the direct applications of this compound have not been extensively reported, its structural motifs are present in compounds with interesting biological and material properties. For example, related azaspiro compounds have been investigated as antibacterial agents. nih.gov
Future research should aim to explore the potential of this compound and its derivatives in various areas of chemical science and technology, including:
Medicinal Chemistry: As scaffolds for the development of new therapeutic agents targeting a range of diseases. The rigid, three-dimensional nature of the spirocycle could allow for precise positioning of pharmacophoric groups.
Catalysis: As chiral ligands for asymmetric catalysis. The secondary amine and primary alcohol can serve as coordination sites for metal centers.
Materials Science: As monomers for the synthesis of novel polymers with unique thermal and optical properties. The spirocyclic core could impart rigidity and thermal stability to the polymer backbone.
A systematic evaluation of the biological activity and material properties of a library of derivatives based on the this compound scaffold is a crucial next step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
